

# Technical Support Center: Tas-121 (Futibatinib) Phase I Trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Tas-121   |           |
| Cat. No.:            | B15610205 | Get Quote |

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Tas-121** (futibatinib) in the context of Phase I dose-escalation trials.

## **Frequently Asked Questions (FAQs)**

Q1: What is **Tas-121** and what is its primary mechanism of action?

A1: **Tas-121**, also known as futibatinib, is an oral, highly selective, and irreversible inhibitor of the Fibroblast Growth Factor Receptors 1, 2, 3, and 4 (FGFR1-4).[1][2][3][4] It works by covalently binding to the kinase domain of FGFRs, leading to a sustained suppression of oncogenic signaling pathways that are often dysregulated in various cancers.[1][3] This targeted action helps to curb the proliferation of cancer cells and can lead to tumor regression. [5]

Q2: What were the primary objectives and design of the Phase I dose-escalation trial for futibatinib (NCT02052778)?

A2: The primary objective of the first-in-human Phase I trial (NCT02052778) was to evaluate the safety, tolerability, and to determine the maximum tolerated dose (MTD) and/or the recommended Phase II dose (RP2D) of futibatinib in patients with advanced solid tumors.[6][7] [8] The study followed a standard 3+3 dose-escalation design and evaluated both once-daily (q.d.) and three-times-a-week (t.i.w.) dosing schedules.[6]



Q3: What were the key challenges and dose-limiting toxicities (DLTs) observed during the dose escalation of futibatinib?

A3: The primary challenges during dose escalation were managing treatment-emergent adverse events. Dose-limiting toxicities (DLTs) were observed in the 24 mg once-daily (q.d.) cohort, which included grade 3 increases in alanine transaminase (ALT), aspartate transaminase (AST), and blood bilirubin.[6] No MTD was defined for the three-times-a-week (t.i.w.) schedule, and the recommended Phase II dose (RP2D) was determined to be 20 mg q.d.[6]

# **Troubleshooting Guides for Adverse Event Management**

Issue 1: Managing Hyperphosphatemia

- Problem: Hyperphosphatemia is the most common treatment-emergent adverse event associated with futibatinib.[6][9]
- Troubleshooting Steps:
  - Monitoring: Regularly monitor serum phosphate levels.
  - Dietary Management: Advise patients on a low-phosphate diet.
  - Medical Intervention: For persistent or high-grade hyperphosphatemia, the use of phosphate-lowering medications such as phosphate binders and/or phosphaturic agents is recommended.[10][11]
  - Dose Modification: Dose interruptions or reductions may be necessary for severe cases.
     Grade ≥3 hyperphosphatemia has been shown to resolve to grade ≤2 within a median of 7 days with appropriate management.[10][12]

Issue 2: Managing Nail and Skin Toxicities

Problem: Patients may experience nail disorders (e.g., onycholysis) and skin toxicities such
as palmar-plantar erythrodysesthesia syndrome (PPES) and rash.[10][11][13]



- Troubleshooting Steps:
  - Supportive Care:
    - For nail toxicities, provide supportive care and consider the use of analgesics for pain management.[11]
    - For PPES, recommend the use of emollients and analgesics.[11]
    - For rashes, topical corticosteroids may be beneficial.[11]
  - Dose Modification: For severe or persistent toxicities, dose interruption or reduction may be required. Grade ≥3 nail disorders have a median resolution time to grade ≤2 of 28 days.[10][12]

#### Issue 3: Managing Retinal Disorders

- Problem: Retinal disorders, such as central serous retinopathy, have been reported in patients treated with FGFR inhibitors.[10][13][14]
- Troubleshooting Steps:
  - Ophthalmologic Monitoring: Conduct regular ophthalmologic examinations to monitor for any visual changes.
  - Management: Most retinal disorders observed with futibatinib have been grade 1-2 and have resolved.[11] For any significant or symptomatic retinal event, treatment interruption should be considered, and a thorough ophthalmologic evaluation is necessary. One patient with retinal detachment discontinued treatment.[11]

# **Quantitative Data Summary**

Table 1: Dose-Limiting Toxicities (DLTs) in the Once-Daily (q.d.) Cohort



| Dose Level | Number of Patients with DLTs | Type of DLT                                                   |
|------------|------------------------------|---------------------------------------------------------------|
| 24 mg q.d. | 3                            | Grade 3 increases in ALT, AST, and blood bilirubin (n=1 each) |

#### Source:[6]

Table 2: Common Treatment-Emergent Adverse Events (TEAEs) Across All Cohorts (N=86)

| Adverse Event     | Frequency (%) |
|-------------------|---------------|
| Hyperphosphatemia | 59%           |
| Diarrhea          | 37%           |
| Constipation      | 34%           |

### Source:[6]

Table 3: Incidence and Management of Key Adverse Events of Clinical Interest (AECIs) in the 20 mg q.d. Population (N=318)



| AECI              | Any Grade<br>Incidence (%) | Grade ≥3 Incidence<br>(%) | Management<br>Strategies                                         |
|-------------------|----------------------------|---------------------------|------------------------------------------------------------------|
| Hyperphosphatemia | 82%                        | 19%                       | Phosphate binders,<br>phosphaturic agents,<br>dose modifications |
| Nail Disorders    | 27%                        | 1%                        | Analgesics, supportive care                                      |
| Hepatic AEs       | 27%                        | 11%                       | Dose modifications                                               |
| Stomatitis        | 19%                        | 3%                        | Supportive care                                                  |
| PPES              | 13%                        | 3%                        | Analgesics, supportive care                                      |
| Rash              | 9%                         | 0%                        | Corticosteroids                                                  |
| Retinal Disorders | 8%                         | 0%                        | Monitoring, dose modifications                                   |
| Cataract          | 4%                         | 1%                        | Dose modifications, surgery                                      |

Source:[10][11][12][13]

# **Experimental Protocols**

Protocol 1: Phase I Dose Escalation (3+3 Design)

- Patient Enrollment: Enroll a cohort of at least three patients at a specific dose level.
- Treatment and Observation: Administer futibatinib and monitor patients for a predefined period (e.g., the first cycle) for the occurrence of dose-limiting toxicities (DLTs).
- Dose Escalation Decision:
  - If 0/3 patients experience a DLT, escalate to the next dose level.
  - If 1/3 patients experiences a DLT, expand the cohort to six patients at the same dose level.



- If 1/6 patients experience a DLT, escalate to the next dose level.
- If ≥2/6 patients experience a DLT, the MTD has been exceeded.
- If ≥2/3 patients experience a DLT, the MTD has been exceeded.
- MTD Definition: The MTD is defined as the highest dose level at which <33% of patients experience a DLT.

Protocol 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis

- PK Sampling: Collect blood samples at predefined time points before and after drug administration to determine pharmacokinetic parameters such as Cmax, Tmax, and AUC.
- PD Assessment: Monitor serum phosphorus levels as a pharmacodynamic marker of FGFR inhibition. An increase in serum phosphorus is dose-dependent and indicates target engagement.[6]
- Analysis: Correlate drug exposure (PK) with the pharmacodynamic response (serum phosphorus levels) to inform dose selection.[6]

## **Visualizations**





Click to download full resolution via product page

Caption: FGFR signaling pathway and the inhibitory action of Futibatinib (Tas-121).





Click to download full resolution via product page

Caption: Standard 3+3 dose escalation workflow for Phase I trials.





Click to download full resolution via product page

Caption: Logical workflow for managing treatment-related adverse events.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. What is the mechanism of Futibatinib? [synapse.patsnap.com]
- 2. Futibatinib, an Irreversible FGFR1-4 Inhibitor for the Treatment of FGFR-Aberrant Tumors
   PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. asco.org [asco.org]
- 5. What is Futibatinib used for? [synapse.patsnap.com]
- 6. Phase I, first-in-human study of futibatinib, a highly selective, irreversible FGFR1-4 inhibitor in patients with advanced solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Futibatinib, an Irreversible FGFR1-4 Inhibitor, in Patients with Advanced Solid Tumors Harboring FGF/ FGFR Aberrations: A Phase I Dose-Expansion Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety Profile and Adverse Event Management for Futibatinib, An Irreversible FGFR1–4 Inhibitor: Pooled Safety Analysis of 469 Patients PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. Safety Profile and Adverse Event Management for Futibatinib, An Irreversible FGFR1-4 Inhibitor: Pooled Safety Analysis of 469 Patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Technical Support Center: Tas-121 (Futibatinib) Phase I Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15610205#tas-121-dose-escalation-challenges-in-phase-i-trials]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com